molecular formula C16H22N2O3S B1662255 Pirlindole mesylate CAS No. 207572-66-5

Pirlindole mesylate

カタログ番号: B1662255
CAS番号: 207572-66-5
分子量: 322.4 g/mol
InChIキー: PVUYTBQAVAYLDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピルリンドールメシル酸塩は、モノアミンオキシダーゼA(MAO-A)の可逆的かつ選択的な阻害剤です。主に抗うつ薬として使用され、うつ病および線維筋痛症の治療に有効性が示されています。 ピルリンドールメシル酸塩は、特にエンテロウイルスD68およびコクサッキーウイルスB3に対して抗ウイルス作用も示しています .

製法

合成経路と反応条件

ピルリンドールメシル酸塩の合成は、通常、以下の手順を伴います。

    ピラジノ[3,2,1-jk]カルバゾールコアの形成: コア構造は、適切な前駆体から一連の環化反応によって合成されます。

    メチル化: 次に、コア構造はメチル化され、所望の位置にメチル基が導入されます。

    メシル化: 最終段階では、メタンスルホン酸と反応させることにより、化合物をメシル酸塩の形に変換します。

工業的生産方法

ピルリンドールメシル酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pirlindole mesylate typically involves the following steps:

    Formation of the Pyrazino[3,2,1-jk]carbazole Core: The core structure is synthesized through a series of cyclization reactions starting from appropriate precursors.

    Methylation: The core structure is then methylated to introduce the methyl group at the desired position.

    Mesylation: The final step involves the conversion of the compound to its mesylate salt form by reacting with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Key Reaction Conditions

Critical steps involve:

  • Salt formation with methanesulfonic acid : Direct reaction of pirlindole enantiomers with the acid to form the mesylate salt .

  • Hydrogenation : Use of Pd/C catalyst and hydrogen gas to reduce intermediates, ensuring high enantiomeric purity .

  • Exothermic reactions : Sodium hydride and DMSO combinations generate dimsyl anion, which decomposes exothermically above 40°C, posing safety risks during large-scale synthesis .

Reaction Conditions Outcome
Methanesulfonic acidRoom temperature, methanolMesylate salt formation
HydrogenationPd/C, 50°C, 750 kPa pressureHydrochloride salt conversion
Dimsyl anion generationNaH + DMSOExothermic decomposition risk

Industrial Challenges

Scaling up synthesis faces hurdles:

  • Chromatography dependence : Large-scale resolution of racemic pirlindole via diastereomeric salts (e.g., with camphor-10-sulfonic acid) is costly and poorly reproducible .

  • Yield limitations : Asymmetric synthesis yields <30% for intermediates, with final enantiomeric purity requiring rigorous purification .

  • Exothermic risks : Dimsyl anion reactions necessitate strict temperature control to avoid runaway reactions .

Challenge Impact
Chromatography relianceHigh operational costs, scalability issues
Low intermediate yieldsIncreased production costs
Exothermic decompositionSafety risks in large batches

Technical Data

Molecular Formula : C₁₅H₁₈N₂·CH₃SO₃
Molecular Weight : 322.42 g/mol
CAS Number : 207572-66-5

Property Value
FormulaC₁₅H₁₈N₂·CH₃SO₃
Molecular Weight322.42 g/mol
CAS Registry Number207572-66-5

Enantiomer Resolution

Racemic pirlindole is resolved via diastereomeric salts with optically active acids (e.g., camphor-10-sulfonic acid). This method is efficient for small-scale production but impractical industrially due to reliance on racemic starting material and chromatographic separation .

科学的研究の応用

Antidepressant Properties

Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.

  • Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .
  • Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .

Inhibition of Monoamine Oxidase A (MAO-A)

Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.

  • Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.
  • Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.

  • Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .
  • Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .

Summary of Research Findings

The following table summarizes key findings related to this compound's applications:

ApplicationMechanism/EffectReferences
AntidepressantMAO-A inhibition leading to increased neurotransmitter levels
Inhibition of MAO-ACompetitive inhibition with Ki values around 0.92 μM
Antiviral ActivityInhibition of CV-B3 at genome replication stage

Case Studies and Clinical Insights

Several case studies have documented the effectiveness and safety profile of this compound:

  • Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .
  • Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .

作用機序

ピルリンドールメシル酸塩は、モノアミンオキシダーゼA(MAO-A)を選択的かつ可逆的に阻害することにより、その効果を発揮します。この酵素は、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミンの分解に関与しています。MAO-Aを阻害することにより、ピルリンドールメシル酸塩は脳内のこれらの神経伝達物質のレベルを上昇させ、気分の改善と抑うつ症状の軽減につながります。 さらに、その抗ウイルス活性は、ウイルス複製を阻害する能力に起因すると考えられています .

類似化合物の比較

ピルリンドールメシル酸塩は、しばしば他のMAO-A阻害剤と比較されます。

    モクロベミド: 抗うつ薬として使用されるもう1つの可逆的MAO-A阻害剤。

    クロルギリン: 強力な抗うつ効果を持つ不可逆的MAO-A阻害剤。

    メトラリンドール: ピルリンドールと構造的に類似しており、同様の薬理学的特性を持つ化合物。

独自性

ピルリンドールメシル酸塩は、MAO-Aの可逆的阻害により、不可逆的MAO阻害剤に一般的に関連する食事の相互作用(例:チーズ効果)のリスクを軽減することができるため、ユニークです。 抗うつ薬と抗ウイルス薬の両方の役割も、他のMAO-A阻害剤との違いを生み出しています .

類似化合物との比較

Pirlindole mesylate is often compared with other MAO-A inhibitors, such as:

    Moclobemide: Another reversible MAO-A inhibitor used as an antidepressant.

    Clorgyline: An irreversible MAO-A inhibitor with potent antidepressant effects.

    Metralindole: A compound structurally similar to pirlindole with similar pharmacological properties.

Uniqueness

This compound is unique due to its reversible inhibition of MAO-A, which reduces the risk of dietary interactions (e.g., the “cheese effect”) commonly associated with irreversible MAO inhibitors. Its dual role as an antidepressant and antiviral agent also distinguishes it from other MAO-A inhibitors .

生物活性

Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding this compound.

This compound, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .

Pharmacokinetics

  • Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.
  • Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.
  • Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .
  • Protein Binding : High binding affinity (95-97%) to human plasma proteins .

Clinical Applications

This compound has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .

Table 1: Clinical Efficacy of this compound

Study TypeConditionDosageOutcome
RCTMDD75-300 mg/daySignificant improvement in depressive symptoms
RCTFibromyalgia150-450 mg/dayReduction in pain severity and improved quality of life
ObservationalSafety ProfileVariesNo significant adverse effects reported

Research Findings

Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:

  • Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .
  • Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .
  • Comparative Studies : Research comparing this compound with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

  • A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.
  • In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.

特性

IUPAC Name

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYTBQAVAYLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045660
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-66-5
Record name 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207572-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlindole mesylate
Reactant of Route 2
Pirlindole mesylate
Reactant of Route 3
Pirlindole mesylate
Reactant of Route 4
Pirlindole mesylate
Reactant of Route 5
Pirlindole mesylate
Reactant of Route 6
Pirlindole mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。